molecular formula C7H4BrClF3N B063116 4-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 104460-69-7

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No.: B063116
CAS No.: 104460-69-7
M. Wt: 274.46 g/mol
InChI Key: LPTLQQLBRJFBIN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethyl group. For instance, the compound can be synthesized through the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Comparison: Compared to its analogs, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄BrClF₃N. It features a unique combination of halogen substituents that significantly influence its biological activity and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its role in drug development, antimicrobial properties, and interactions with biological systems.

The compound is characterized by:

  • Bromine (Br) and Chlorine (Cl) substituents which enhance its reactivity.
  • A trifluoromethyl (CF₃) group that increases lipophilicity, affecting its absorption and distribution in biological systems.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of inhibitors for viral infections such as Hepatitis C. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on the hepatitis C virus NS3 protease, highlighting its potential in antiviral drug design.

Case Study: Hepatitis C Virus Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their activity against HCV. The results indicated that modifications to the aniline structure could enhance binding affinity and potency against the NS3 protease, suggesting a promising avenue for antiviral therapy development.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, one derivative was found to exhibit significant antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Interaction Studies

Interaction studies involving this compound focus on its biochemical behavior and interactions with proteins or enzymes. Preliminary data suggest that the halogen substituents may influence these interactions, although comprehensive studies are necessary to elucidate the mechanisms involved. Understanding these interactions is crucial for assessing the compound's efficacy as a drug or pesticide.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Chloro-3-(trifluoromethyl)anilineC₇H₄ClF₃NContains Cl and CF₃; used in NLO materials
2-Bromo-4-chloro-5-(trifluoromethyl)anilineC₇H₄BrClF₃NSimilar halogenation pattern; potential herbicidal properties
4-Bromo-3-chloro-5-(trifluoromethyl)anilineC₇H₄BrClF₃NExhibits similar reactivity; toxicological profile needs assessment
2-Chloro-4-(trifluoromethyl)anilineC₇H₄ClF₃NLacks bromine but retains CF₃; used in various applications

This table illustrates how variations in halogen substituents can influence the chemical behavior and potential applications of these compounds.

Properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLQQLBRJFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555898
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104460-69-7
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (1.0 g, 5.6 mmol) dissolved in DMF (3 mL) was slowly added to a mixture of 3-amino-4-chlorobenzotrifluoride (1 g, 5 mmol) dissolved in DMF (2 mL) and the reaction mixture was stirred at RT for 20 min, concentrated, and extracted with ethyl acetate/water. The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography (eluted with 100% hexanes) to produce the title intermediate as a reddish colored oil (970 mg, 70% yield). (m/z): [M+H]+ calcd for C7H4BrClF3N, 273.92, 275.92 found 276.2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
70%

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